molecular formula C17H14BrN3O3S B2648377 4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-14-8

4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No. B2648377
CAS RN: 478063-14-8
M. Wt: 420.28
InChI Key: WXVYDBRCMKUJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (4-Br-PBSH) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a small molecule that can be easily synthesized and is highly stable in solution. 4-Br-PBSH has been used in a variety of biochemical and physiological studies due to its ability to bind to proteins and other molecules, as well as its ability to interact with certain enzymes.

Scientific Research Applications

Antibacterial, Antifungal, and Antitubercular Agents

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, which are structurally similar to the compound , have been synthesized and evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activities . These compounds displayed good antimicrobial activity, with a minimum inhibitory concentration (MIC) values 1–4 μg mL −1 . Several compounds exhibited good in vitro antitubercular activity with MIC values 1–2 μg mL −1 .

Antioxidant Activity

The same series of compounds were also tested for their antioxidant activity by DPPH, ABTS, and ferric reducing power assays . The results reveal that these compounds exhibit antitubercular activity at non-cytotoxic concentrations .

Cytotoxic Activity

Some of the compounds were assessed for their cytotoxic activity (IC 50) against mammalian Vero cell lines and A 549 (lung adenocarcinoma) cell lines using MTT assay method .

Drug Design

The compound could potentially be used in drug design. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have been designed and synthesized . These compounds were tested for antimicrobial action against bacterial and fungal strains .

Antimicrobial and Antibiofilm Actions

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

properties

IUPAC Name

N'-(4-bromophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c18-13-7-9-14(10-8-13)25(23,24)20-19-17(22)15-5-1-2-6-16(15)21-11-3-4-12-21/h1-12,20H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYDBRCMKUJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

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